![molecular formula C12H14BrN5O2S2 B12215742 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12215742.png)
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione
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Overview
Description
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione is a complex organic compound that features a purine core structure substituted with a bromo group, a methyl group, and a thiazole-containing side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the bromo and methyl groups. The thiazole-containing side chain is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include bromine, methyl iodide, and thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved purification techniques, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, particularly at the bromo and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and methyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: An intermediate used to prepare selective inhibitors of dipeptidyl peptidase 4 (DPP4) for potential use in the treatment of type 2 diabetes.
8-Bromo-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione: A related compound with a thiadiazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione lies in its specific substitution pattern and the presence of the thiazole ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione (CAS Number: 476482-18-5) is a synthetic compound belonging to the purine family. Its structural complexity and unique modifications suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
The molecular formula of this compound is C12H12BrN5O2S2 with a molecular weight of 402.290 g/mol. The compound exhibits a density of approximately 1.9g/cm3 and has been characterized using various spectroscopic techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to purines. For instance, a study investigated the synthesis and biological evaluation of various purine derivatives against human cancer cell lines. The results indicated that certain modifications on the purine scaffold significantly enhanced cytotoxicity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (µg/ml) | Cancer Cell Line |
---|---|---|
Compound A | 5.5 | MCF-7 |
Compound B | 6.9 | HepG2 |
8-Bromo Compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of DNA Synthesis : Purine derivatives are known to interfere with nucleic acid synthesis, potentially leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Some studies indicate that such compounds can induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : Certain purine derivatives may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Case Studies
A notable case study involved the evaluation of similar thiazole-containing purines in vitro. These compounds demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and necrosis.
Case Study Summary
A series of synthesized thiazole-purine derivatives were tested for their anticancer activity:
- Objective : To evaluate the cytotoxic effects on MCF-7 and HepG2 cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
Results
The study found that modifications at specific positions on the purine ring significantly increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil.
Properties
Molecular Formula |
C12H14BrN5O2S2 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
8-bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C12H14BrN5O2S2/c1-6-5-22-12(14-6)21-4-3-18-7-8(15-10(18)13)17(2)11(20)16-9(7)19/h5,7-8H,3-4H2,1-2H3,(H,16,19,20) |
InChI Key |
MQOMGVCPKNGBLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCCN2C3C(N=C2Br)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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